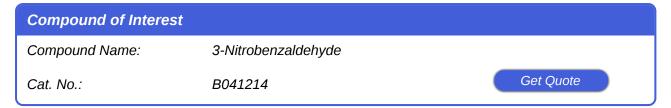


An In-depth Technical Guide to 3-Nitrobenzaldehyde (CAS: 99-61-6)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Nitrobenzaldehyde**, a key organic compound utilized as a versatile intermediate in various industrial and research applications, particularly in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Physicochemical and Spectroscopic Properties

3-Nitrobenzaldehyde is an aromatic organic compound characterized by a benzaldehyde ring substituted with a nitro group at the meta-position.[1][2][3] At room temperature, it exists as a yellow to yellow-brown crystalline powder.[4][5][6][7]

Table 1: Physicochemical Properties of 3-Nitrobenzaldehyde



Property	Value	References
CAS Number	99-61-6	[2][4]
Molecular Formula	C7H5NO3	[2][4][8]
Molecular Weight	151.12 g/mol	[1][2][8]
Appearance	Yellow to yellow-brown granular powder/crystalline solid	[1][4][6][7]
Melting Point	56 - 60 °C	[4][5][7]
Boiling Point	285 - 290 °C / 164 °C at 23 mmHg	[4][7][9]
Density	~1.338 g/cm³	[1][4]
Water Solubility	Slightly soluble (1.6 g/L)	[4][5][6]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, acetone, toluene	[1][4][5]
Vapor Pressure	0.00966 mmHg at 25°C	[4][5]
Flash Point	~164 °C	[5]

Table 2: Spectroscopic Data for **3-Nitrobenzaldehyde**



Spectrum Type	Key Features and Peaks	References
¹H NMR (in CDCl₃)	δ ~10.14 (s, 1H, -CHO); δ ~8.70 (s, 1H, Ar-H); δ ~8.50 (d, 1H, Ar-H); δ ~8.27 (d, 1H, Ar-H); δ ~7.78 (t, 1H, Ar-H)	[10][11]
IR Spectroscopy	C-H stretch (aldehyde): ~2830- 2695 cm ⁻¹ ; C=O stretch: ~1700 cm ⁻¹ ; NO ₂ stretch: ~1550-1475 cm ⁻¹ and ~1365- 1290 cm ⁻¹ ; Aromatic C-H stretch: >3000 cm ⁻¹	[11][12]
Mass Spectrometry	Molecular Weight: 151.12	[12]

Synthesis and Purification

The primary industrial synthesis of **3-Nitrobenzaldehyde** involves the electrophilic aromatic substitution (nitration) of benzaldehyde.[3][6][9] The aldehyde group is a meta-directing deactivator, leading to the formation of the 3-nitro isomer as the major product, typically around 72%.[9]

This protocol is based on established laboratory procedures for the synthesis of **3-nitrobenzaldehyde**.[13][14]

Materials:

- Benzaldehyde (freshly distilled)
- Concentrated Sulfuric Acid (H₂SO₄)
- Fuming Nitric Acid (HNO₃)
- Ice
- tert-Butyl methyl ether (TBME) or other suitable organic solvent

Foundational & Exploratory



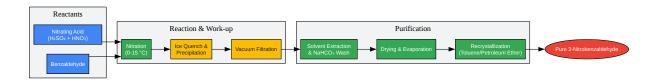
- 5% Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[15]
- Toluene
- Petroleum Ether

Procedure:

- Preparation of Nitrating Acid: In a three-neck flask equipped with a thermometer and an addition funnel, cool concentrated H₂SO₄ in an ice bath. Slowly add fuming HNO₃ while stirring vigorously, ensuring the temperature does not exceed 10 °C.[13][14]
- Nitration Reaction: Slowly add benzaldehyde to the prepared nitrating acid via the addition funnel. Maintain the reaction temperature between 10-15 °C using the ice bath.[13][14] After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.[13][14]
- Work-up and Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice
 with stirring.[13][14] The crude 3-nitrobenzaldehyde will precipitate as a yellow solid. Isolate
 the solid by vacuum filtration and wash thoroughly with cold water.[13]
- Purification:
 - Dissolve the humid crude product in a suitable organic solvent like tert-butyl methyl ether.
 [13]
 - Transfer the solution to a separatory funnel and wash with a 5% NaHCO₃ solution to remove residual acids, followed by a water wash.[13]
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[13][14]
 - The final purification is achieved by recrystallization. Dissolve the solid residue in a minimum amount of hot toluene and then add petroleum ether until turbidity is observed.
 Cool the mixture slowly to induce crystallization of pure 3-nitrobenzaldehyde.[13]



• Collect the light-yellow crystals by vacuum filtration and dry in a desiccator.[13][14]



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Caption: General workflow for the synthesis and purification of **3-Nitrobenzaldehyde**.

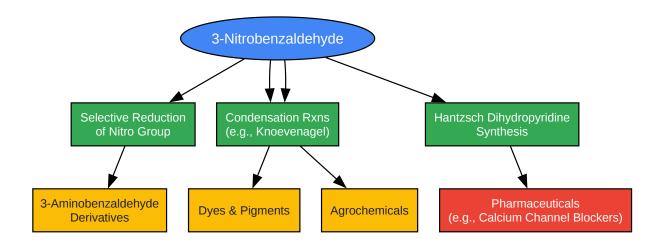
Key Reactions and Applications

3-Nitrobenzaldehyde is a valuable building block due to the reactivity of both the aldehyde and the nitro functional groups.[4] It is a crucial precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][3][4][16]

Key Applications:

- Pharmaceutical Synthesis: It is a key starting material for dihydropyridine calcium channel blockers (e.g., Nifedipine, Nimodipine), which are used to treat cardiovascular conditions.[5] [9][17] It is also a precursor to the HIV protease inhibitor Tipranavir.[9]
- Dye and Pigment Industry: Used as an intermediate in the manufacturing of various dyes and pigments.[3][4][8]
- Agrochemicals: Serves as a building block for certain herbicides and insecticides.[4][16]
- Organic Synthesis: The aldehyde group readily undergoes condensation and addition reactions, while the nitro group can be selectively reduced to an amine, providing a pathway to 3-aminobenzaldehyde and other derivatives.[9]





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Caption: Key synthetic routes and major applications of **3-Nitrobenzaldehyde**.

While **3-Nitrobenzaldehyde** itself is not biologically active in the context of signaling pathways, its role as a precursor is critical. For instance, its incorporation into dihydropyridine drugs is fundamental to their therapeutic effect.



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Caption: Logical flow from **3-Nitrobenzaldehyde** to a physiological effect.

Safety and Handling

3-Nitrobenzaldehyde is considered hazardous and requires careful handling.[7][18] It may cause skin, eye, and respiratory irritation.[5][19] It is also classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[7][20][21]

Table 3: GHS Hazard Information



Hazard Type	GHS Classification	Precautionary Statements
Health	Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system	H302, H315, H319, H335
Environmental	Hazardous to the aquatic environment, long-term hazard (Category 2)	H411
Safety	Wear protective gloves/clothing/eye protection. Avoid breathing dust. Avoid release to the environment. Wash skin thoroughly after handling.	P261, P273, P280, P305+P351+P338

Storage and Handling:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][5]
- The compound is sensitive to air and should be stored under ambient temperatures.[4][5]
- Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a chemical fume hood to avoid inhalation of dust.[19]

This guide consolidates key technical data to support professionals in research and development. The provided information on properties, synthesis, and applications highlights the continued importance of **3-Nitrobenzaldehyde** as a fundamental chemical intermediate.

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